4-[(2-methylbenzyl)sulfanyl]-1-propyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1-PROPYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopenta[d]pyrimidin-2-one core with a propyl group and a sulfanyl group attached to a methylphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1-PROPYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multiple steps, including the formation of the cyclopenta[d]pyrimidin-2-one core and the subsequent attachment of the propyl and sulfanyl groups. One common method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to obtain an intermediate, which is then reacted with thiosemicarbazide in ethanol at reflux temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1-PROPYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1-PROPYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1-PROPYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds have similar structural features and biological activities.
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde: Shares the sulfanyl group and aromatic ring structure.
Uniqueness
4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1-PROPYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and development.
Properties
Molecular Formula |
C18H22N2OS |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
4-[(2-methylphenyl)methylsulfanyl]-1-propyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C18H22N2OS/c1-3-11-20-16-10-6-9-15(16)17(19-18(20)21)22-12-14-8-5-4-7-13(14)2/h4-5,7-8H,3,6,9-12H2,1-2H3 |
InChI Key |
OCRXZIDZYUPNDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(CCC2)C(=NC1=O)SCC3=CC=CC=C3C |
Origin of Product |
United States |
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